

"physicochemical properties of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole"

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Compound of Interest

Compound Name: 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

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A Technical Guide to the Physicochemical Properties of **6-bromo-2,3,4,9-tetrahydro-1H-carbazole**

This technical guide provides a comprehensive overview of the physicochemical properties of **6-bromo-2,3,4,9-tetrahydro-1H-carbazole**, catering to researchers, scientists, and professionals in drug development. This document compiles available data on the compound's properties, details relevant experimental protocols, and visualizes associated chemical and biological processes.

Physicochemical Properties

The physicochemical properties of **6-bromo-2,3,4,9-tetrahydro-1H-carbazole** are summarized in the table below. It is important to note that while some data are derived from experimental sources, others are computationally predicted.

Property	Value	Source	Notes
Molecular Formula	C ₁₂ H ₁₂ BrN	--INVALID-LINK--, --INVALID-LINK--	-
Molecular Weight	250.13 g/mol	--INVALID-LINK--	-
CAS Number	21865-50-9	--INVALID-LINK--, --INVALID-LINK--	-
Appearance	Off-white to brown solid	--INVALID-LINK--	Physical form as supplied by chemical vendors.
pKa	16.88 ± 0.20	--INVALID-LINK--	Predicted value.
LogP (Octanol-Water Partition Coefficient)	3.8092	--INVALID-LINK--	Computationally predicted value.
Topological Polar Surface Area (TPSA)	15.79 Å ²	--INVALID-LINK--	-
Hydrogen Bond Donors	1	--INVALID-LINK--	-
Hydrogen Bond Acceptors	0	--INVALID-LINK--	-
Rotatable Bonds	0	--INVALID-LINK--	-
Storage Conditions	Room temperature, sealed in a dry environment	--INVALID-LINK--	Recommended for maintaining compound stability.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **6-bromo-2,3,4,9-tetrahydro-1H-carbazole** and its derivatives are crucial for reproducibility and further investigation.

Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole

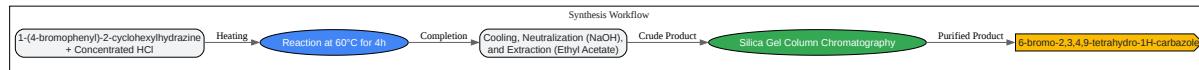
A common method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[\[1\]](#)

Step 1: Synthesis of 1-(4-bromophenyl)-2-cyclohexylhydrazine

- This precursor is typically synthesized through the reaction of 4-bromoaniline with cyclohexanone to form the corresponding hydrazone, followed by reduction.

Step 2: Cyclization to form **6-bromo-2,3,4,9-tetrahydro-1H-carbazole**[2]

- In a 250 mL round-bottom flask, combine 1-(4-bromophenyl)-2-cyclohexylhydrazine (11 g, 41.35 mmol) and concentrated hydrochloric acid (150 mL).[2]
- Heat the reaction mixture in an oil bath to 60 °C for 4 hours.[2]
- Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (1:1).[2]
- After the reaction is complete, cool the mixture to room temperature.[2]
- Adjust the pH to 8 with an aqueous solution of sodium hydroxide.[2]
- Extract the product with ethyl acetate (5 x 100 mL).[2]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[2]
- Purify the resulting residue by silica gel column chromatography, eluting with ethyl acetate/petroleum ether (1/10), to yield the final product as a yellow solid (10 g, 97% yield). [2]



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*Workflow for the synthesis of **6-bromo-2,3,4,9-tetrahydro-1H-carbazole**.*

Determination of pKa

While an experimental pKa for this specific compound is not readily available in the literature, the pKa of carbazole derivatives can be determined using potentiometric or spectrophotometric methods.[3]

Potentiometric Titration:

- Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., 50% ethanol-water).
- Maintain a constant ionic strength and temperature.
- Titrate the solution with a standardized solution of a strong acid or base.
- Record the potential difference (mV) or pH at regular intervals of the titrant volume.
- The pKa can be determined from the half-neutralization point of the resulting titration curve.

UV-Vis Spectrophotometry:

- Prepare a series of solutions of the compound in buffers of varying, precisely known pH values.
- Record the UV-Vis absorption spectrum for each solution.
- Identify the wavelength(s) at which the protonated and deprotonated forms of the molecule have different absorbances.
- Plot the absorbance at a chosen wavelength against the pH.
- The pKa is the pH at which the absorbance is midway between the absorbances of the fully protonated and fully deprotonated forms.

Determination of LogP

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. Experimental determination can be performed using the following methods.[\[4\]](#)

Shake-Flask Method:

- Prepare a solution of the compound in either n-octanol or water.
- Mix this solution with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel.
- Shake the funnel vigorously for a predetermined time to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

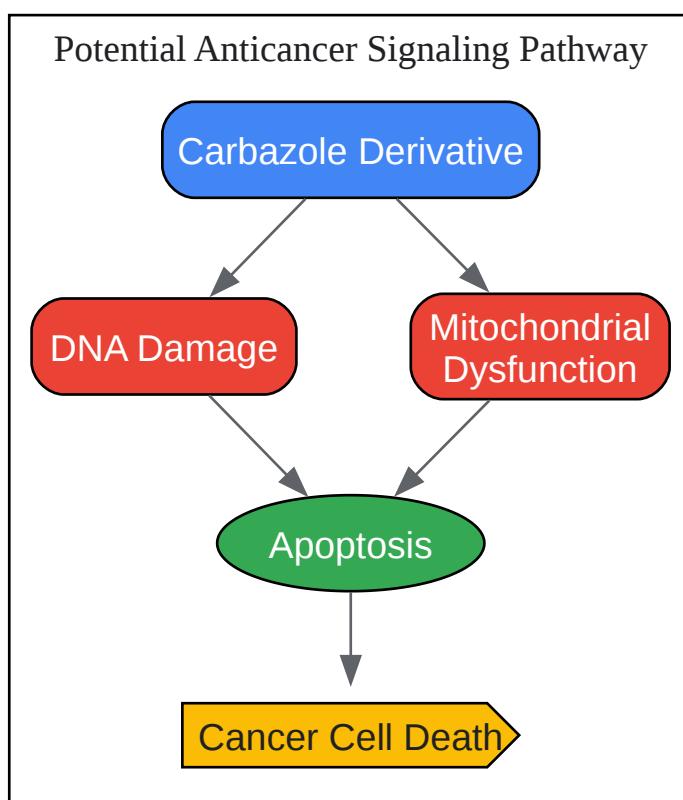
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Calibrate an RP-HPLC system with a series of standard compounds with known LogP values.
- Inject a solution of the test compound onto the column.
- Elute the compound using a mobile phase (e.g., a mixture of methanol and water).
- Determine the retention time of the compound.
- Calculate the capacity factor (k') from the retention time.
- A correlation between the logarithm of the capacity factor ($\log k'$) and the known LogP values of the standards is established, and from this calibration curve, the LogP of the test compound can be interpolated.

Biological Activity and Potential Signaling Pathways

Carbazole and its derivatives are known for a wide range of biological activities, including antibacterial, anticancer, and neuroprotective properties.^{[5][6]} While the specific biological activities of **6-bromo-2,3,4,9-tetrahydro-1H-carbazole** are not extensively documented, studies on closely related compounds provide insights into its potential mechanisms of action.

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been investigated as selective acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy.^[7] Furthermore, thioamide derivatives of this scaffold have demonstrated significant anticancer activity by inducing DNA damage and mitochondrial disruption, ultimately leading to apoptosis.^[8]



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Proposed signaling pathway for anticancer carbazole derivatives.

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